2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with butylphenyl and dimethyl groups, along with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Introduction of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties and biological activity.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Quinoline Derivatives: Resulting from redox reactions.
Scientific Research Applications
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: As a quinoline derivative, it may exhibit antimicrobial, antimalarial, or anticancer properties, making it a candidate for drug development.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Material Science: Quinoline derivatives are often used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Catalysis: As a ligand, the compound can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the butyl and dimethyl substitutions, resulting in different biological and chemical properties.
6,8-Dimethylquinoline: Similar core structure but without the butylphenyl and carbonyl chloride groups.
4-Butylphenylquinoline: Contains the butylphenyl group but lacks the dimethyl and carbonyl chloride substitutions.
Uniqueness
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its specific combination of substituents, which can significantly influence its reactivity, biological activity, and potential applications. The presence of the carbonyl chloride group makes it highly reactive towards nucleophiles, enabling the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h7-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAJVFSBYNGWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.